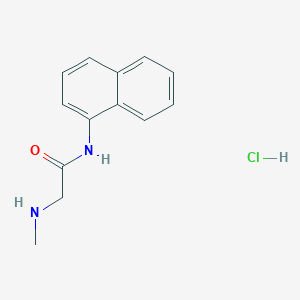

2-(methylamino)-N-1-naphthylacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with the “methylamino” group are usually involved in various biological processes due to their interaction with the body’s systems. They can be found in a variety of substances, from pharmaceutical drugs to natural compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with methylamine or its derivatives. For instance, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride . Another example is the synthesis of ketamine, which involves a series of reactions starting from cyclohexanone .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, ketamine undergoes a series of reactions including reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Scientific Research Applications

Polymerization and Material Science

One significant application of naphthylacetamide derivatives is in the field of polymerization. For instance, a study demonstrated the copolymerization of a naphthylamino species with methyl methacrylate and styrene, showcasing its potential in creating novel polymeric materials with specific thermal and solubility properties (Erol & Soykan, 2004).

Anticancer Research

Derivatives similar to 2-(methylamino)-N-1-naphthylacetamide have been evaluated for their anticancer properties. For example, research into naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl derivatives showed activity against breast cancer cell lines, indicating the potential of these compounds in anticancer therapies (Salahuddin et al., 2014).

Antimicrobial and Antipsychotic Effects

The antimicrobial activity of naphthyl-2-cyanoacetamide derivatives has been documented, with some compounds exhibiting mild to moderate activity against both Gram-positive and Gram-negative bacteria (Fadda et al., 2015). Additionally, certain naphthoquinolin-7-one derivatives have shown promise in experimental models of psychosis, indicating potential antipsychotic effects (Moghaddam et al., 2013).

Environmental Science

Research into N-phenyl-2-naphthylamine, a compound related to 2-(methylamino)-N-1-naphthylacetamide hydrochloride, suggests it has specific phytotoxic properties at low concentrations, indicating a potential for environmental impact studies, especially concerning sediment contamination and its effects on plant life (Altenburger et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

2-(methylamino)-N-naphthalen-1-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-14-9-13(16)15-12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,14H,9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQBWWVWTAKHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC2=CC=CC=C21.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)

![2-(4-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide](/img/structure/B2653016.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)

![N-(2-methoxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2653029.png)

![3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2653033.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2653036.png)